molecular formula C20H20N2O2 B5016726 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-benzylacetamide

2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-benzylacetamide

Cat. No. B5016726
M. Wt: 320.4 g/mol
InChI Key: BHDBUYAAXHJHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-benzylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as AM-1241 and belongs to the class of cannabinoids.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-benzylacetamide involves the activation of the cannabinoid receptor CB2. This receptor is primarily expressed in immune cells and has been shown to play a crucial role in the regulation of inflammation and immune response. The activation of CB2 receptors by this compound leads to the inhibition of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various animal models. This compound has been shown to reduce inflammation and pain in several animal models of chronic pain and inflammation. Moreover, this compound has also been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-benzylacetamide is its selectivity towards the CB2 receptor, which reduces the risk of unwanted side effects. Moreover, this compound has also shown to have a high potency, making it a potential candidate for the development of novel therapeutics. However, the limitations of this compound include its poor solubility in water, which can affect its bioavailability.

Future Directions

The potential therapeutic applications of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-benzylacetamide have generated significant interest in the scientific community. There are several future directions that can be explored to further understand the therapeutic potential of this compound. These include:
1. Development of novel formulations to improve the bioavailability of this compound.
2. Further studies to understand the mechanism of action of this compound in different animal models.
3. Investigation of the potential use of this compound in the treatment of other neurological disorders.
4. Clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in the treatment of chronic pain and inflammation and neurological disorders. The synthesis method of this compound is well-established, and its mechanism of action has been extensively studied. However, further research is needed to fully understand the therapeutic potential of this compound, and clinical trials are required to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-benzylacetamide involves the reaction between 2-(2-methyl-1H-indol-3-yl)acetic acid and benzylamine in the presence of a coupling agent. The reaction takes place under mild reaction conditions and yields a high purity product. The synthesis of this compound has been reported in several scientific publications.

Scientific Research Applications

2-(3-acetyl-2-methyl-1H-indol-1-yl)-N-benzylacetamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation. Moreover, this compound has also been studied for its potential use in the treatment of neurological disorders such as multiple sclerosis and epilepsy.

properties

IUPAC Name

2-(3-acetyl-2-methylindol-1-yl)-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-14-20(15(2)23)17-10-6-7-11-18(17)22(14)13-19(24)21-12-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDBUYAAXHJHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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